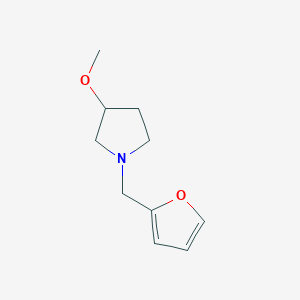

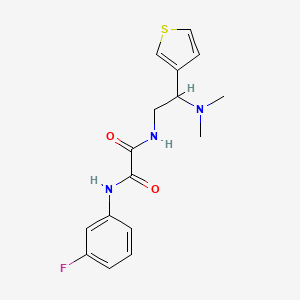

![molecular formula C18H21NO2 B2545914 4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 859860-64-3](/img/structure/B2545914.png)

4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a chemical entity that appears to be related to a class of compounds known for their potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the piperidine ring and the chromenone core, are recurrent in several studies, indicating their significance in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include the formation of chromenone intermediates and subsequent functionalization with piperidine moieties. For instance, the synthesis of 7-[3-(1-piperidinyl)propoxy]chromenones, which share a similar chromenone core and piperidine substitution, was achieved through a series of in vitro and in vivo assays, indicating a methodical approach to obtaining these compounds . Another study reported the synthesis of 2-aryl-8-(piperidin-4-yl)-5,7-dimethoxy-4H-chromen-4-one derivatives using a chalcone route, which provided better yields compared to the β-diketone route, suggesting an efficient synthetic pathway for such compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is characterized by the presence of a chromenone core and a piperidine ring. These structural features are crucial for the biological activity of the compounds. For example, the piperidine ring is a common feature in many pharmacologically active molecules and can significantly influence the binding affinity to biological targets .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored in the context of their potential as pharmacological agents. Piperidine rings can participate in various chemical reactions, including cyclization processes to form more complex heterocyclic systems. For instance, a piperidine-mediated [3 + 3] cyclization was developed to synthesize 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives, demonstrating the versatility of piperidine-containing compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using techniques such as NMR spectroscopy and mass spectrometry, which provide detailed information about the molecular structure and purity . Computational studies can also predict physicochemical properties, drug-likeness features, and oral bioavailability, which are essential for the development of new pharmaceutical agents . The antimicrobial activity of similar compounds has been evaluated, showing significant antibacterial and antifungal activity, which correlates with the molecular modeling results .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of chromene derivatives involves methods that can yield a wide range of biologically active compounds. For instance, pyrano[3, 2-c]chromene derivatives have been synthesized through a one-pot three-component condensation reaction, utilizing piperidine as a catalyst under microwave irradiation conditions. This process has demonstrated efficiency in producing compounds with good to excellent yields. Such derivatives exhibit significant antitumor activity against various cancer cell lines, highlighting their potential in medicinal chemistry (El-Agrody et al., 2020).

Piperidine has also been used as a base catalyst for the synthesis of chromene heterocycles, demonstrating the method's advantages such as short reaction times, high yields, and simple work-up procedures. This highlights the versatility of piperidine in facilitating the synthesis of chromene-based compounds with potential applications across various industries, including medicinal and agrochemical sectors (Kangani et al., 2017).

Biological Applications

Chromene derivatives synthesized using piperidine as a catalyst have been evaluated for their anticancer activities. For example, certain chromene compounds have shown excellent in vitro anticancer activity against breast, colon, and liver cancer cell lines by inducing cell cycle arrest and apoptosis, indicating their potential as anticancer agents (El-Agrody et al., 2020).

Moreover, these compounds have been involved in studies related to their binding affinity to estrogen receptors, demonstrating their relevance in the development of therapeutic agents against hormone-dependent cancers. The structure-activity relationship analysis has further provided insights into how modifications in their chemical structure can enhance their biological activities (Parveen et al., 2017).

properties

IUPAC Name |

4-(piperidin-1-ylmethyl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c20-18-11-15(12-19-7-2-1-3-8-19)16-9-13-5-4-6-14(13)10-17(16)21-18/h9-11H,1-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOGOHWRRBOLTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

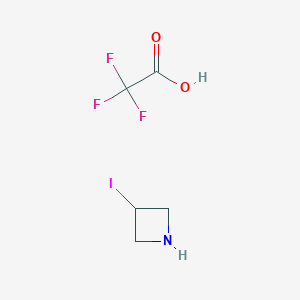

![[2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride](/img/structure/B2545831.png)

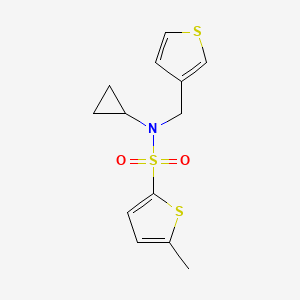

![4-(2-(cyclohex-1-en-1-yl)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2545834.png)

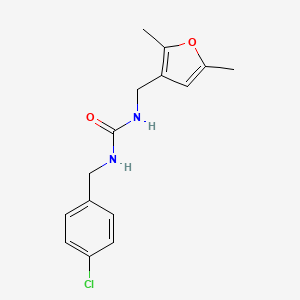

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B2545844.png)

![3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2545846.png)

![5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2545847.png)

![ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2545851.png)

![3-[2-Oxo-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2545852.png)